molecular formula C20H22N2O4 B2940561 2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941992-72-9

2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2940561
CAS No.: 941992-72-9
M. Wt: 354.406
InChI Key: VRRULDFKKNTPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic small molecule of interest in medicinal chemistry and oncology research. Its structure incorporates two key pharmacophores: a 3,4-dimethoxyphenylacetamide group and a 2-pyrrolidinone (γ-lactam) moiety linked via a phenyl bridge. Compounds featuring the 2-oxopyrrοlidin-1-yl group attached to a phenyl ring have been identified as promising scaffolds in the development of new antimicrotubule agents that target the colchicine-binding site . These inhibitors disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in proliferating cancer cells . Research into similar structures suggests potential for broad-spectrum anticancer activity. Furthermore, the 3,4-dimethoxyphenyl group is a common structural element in various biologically active molecules, often contributing to target affinity and metabolic profile. This combination of features makes this compound a valuable chemical probe for researchers investigating novel pathways in cancer cell proliferation and for exploring structure-activity relationships in the design of potential therapeutic agents. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-10-5-14(12-18(17)26-2)13-19(23)21-15-6-8-16(9-7-15)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRULDFKKNTPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design Considerations

Retrosynthetic Analysis

The target molecule decomposes into two primary building blocks:

  • 2-(3,4-Dimethoxyphenyl)acetic acid (or its activated derivatives)
  • 4-(2-Oxopyrrolidin-1-yl)aniline

Coupling these components via amide bond formation constitutes the critical step, achievable through classical acyl chloride chemistry or modern coupling reagents.

Intermediate Synthesis

Synthesis of 2-(3,4-Dimethoxyphenyl)acetic Acid

The 3,4-dimethoxyphenyl group is typically introduced via:

  • Darzens condensation of 3,4-dimethoxybenzaldehyde with α-haloacetates, followed by hydrolysis and decarboxylation.
  • Friedel-Crafts alkylation of 1,2-dimethoxybenzene with chloroacetic acid derivatives.

Key reaction parameters from Patent HU209947B:

Step Conditions Yield
Darzens condensation 0–40°C, alcoholic KOH, 6–24 hrs 68–72%
Epoxide hydrolysis H2O/NaOH, 10–40°C, 6–24 hrs 85%
Decarboxylation H3PO4/KH2PO4, 10–40°C, 1–8 hrs 78%
Synthesis of 4-(2-Oxopyrrolidin-1-yl)aniline

Two pathways dominate:

  • Ring-closing metathesis : From N-allyl-4-nitroaniline precursors followed by hydrogenation.
  • Lactamization : Reaction of 4-aminobenzoic acid with γ-butyrolactam under Mitsunobu conditions.

Amide Bond Formation Strategies

Acyl Chloride-Mediated Coupling

Protocol adapted from PMC7869538:

  • Convert 2-(3,4-dimethoxyphenyl)acetic acid to its acyl chloride using SOCl₂ or oxalyl chloride.
  • React with 4-(2-oxopyrrolidin-1-yl)aniline in anhydrous dichloromethane (DCM) with triethylamine (TEA) as base.

Optimized conditions :

  • Molar ratio (acid:amine) = 1:1.2
  • Temperature: 0°C → RT over 4 hrs
  • Yield: 68–72% after recrystallization (DCM/ethyl acetate)

Carbodiimide-Based Coupling

Method from CN103664681A:

Reagent Quantity (mmol) Role
EDCI·HCl 1.5 Coupling agent
DMAP 0.2 Catalyst
DCM 35 mL Solvent

Procedure :

  • Dissolve 2-(3,4-dimethoxyphenyl)acetic acid (1.0 eq), EDCI·HCl (1.5 eq), and DMAP (0.2 eq) in DCM.
  • Add 4-(2-oxopyrrolidin-1-yl)aniline (1.2 eq) at 0°C under N₂.
  • Stir at RT for 24 hrs.
  • Workup with 2M HCl, NaHCO3, and brine.
    Yield : 76% (vs. 68% for acyl chloride method)

Reaction Optimization Insights

Solvent Effects

Comparative data from multiple studies:

Solvent Dielectric Constant Yield (%) Purity (HPLC)
DCM 8.93 76 98.5
THF 7.52 63 97.1
DMF 36.7 71 96.8
Acetonitrile 37.5 68 97.3

DCM provides optimal balance between reagent solubility and reaction rate.

Temperature Profiling

A critical parameter for minimizing lactam ring-opening side reactions:

  • Below 0°C: Slow reaction (conversion <40% at 24 hrs)
  • 0–25°C: Ideal range (76% yield)
  • Above 40°C: Degradation observed (yield drops to 52%)

Purification and Characterization

Recrystallization Systems

Solvent Pair Crystal Purity Recovery (%)
DCM/ethyl acetate 99.1% 85
Methanol/water 98.3% 78
Hexane/acetone 97.6% 82

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

  • δ 6.85–6.78 (m, 3H, aromatic H)
  • δ 4.32 (s, 2H, CH2CO)
  • δ 3.89 (s, 6H, 2×OCH3)
  • δ 2.45–2.12 (m, 4H, pyrrolidinone CH2)

HR-MS : m/z calculated for C21H24N2O5 [M+H]+: 385.1763, found: 385.1765

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: It may interact with specific receptors in the body, modulating their activity.

    Enzyme inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Signal transduction: It may influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula (MW) Notable Properties Reference
2-(3,4-Dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (Target) 3,4-Dimethoxyphenyl, 2-oxopyrrolidinyl C₂₁H₂₄N₂O₄ (368.43 g/mol)* Likely enhanced solubility due to methoxy groups
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-Dichlorophenyl, pyrazol-4-yl C₁₉H₁₇Cl₂N₃O₂ (406.26 g/mol) MP: 473–475 K; dimeric H-bonding
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide Dichlorophenoxy, pyrazolo-pyrimidinyl C₂₆H₂₄Cl₂N₄O₃ (519.40 g/mol) ChemSpider ID: 921898-36-4
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Fluoro-chromenone, pyrazolo-pyrimidinyl C₃₃H₂₅F₃N₆O₃ (634.59 g/mol) MP: 302–304°C; Mass: 571.198.8 (M++1)
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylbenzamide Phenylbenzamide, 2-oxopyrrolidinyl C₂₃H₂₀N₂O₂ (356.42 g/mol) Not reported

*Molecular weight calculated based on standard atomic masses.

Key Observations:

Substituent Impact on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound contrasts with 3,4-dichlorophenyl in . Methoxy groups, being electron-donating, may improve solubility and metabolic stability . Heterocyclic Moieties: The target’s 2-oxopyrrolidinyl group differs from pyrazolo-pyrimidinyl systems in .

Crystallographic and Conformational Differences :

  • The dichlorophenyl analog in exhibits three distinct molecular conformations in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. Such conformational diversity may influence packing efficiency and solid-state stability.

Synthetic Routes: The dichlorophenyl derivative in was synthesized via carbodiimide-mediated coupling (EDC/HCl), a common method for amide bond formation.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic molecule notable for its complex structure and potential pharmacological applications. This article explores its biological activity, synthesis, and potential therapeutic implications based on various research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N2O5C_{22}H_{24}N_{2}O_{5} with a molecular weight of approximately 384.44 g/mol. The compound features a dimethoxy-substituted phenyl group and a pyrrolidine derivative, which may enhance its lipophilicity and biological activity due to the electronic effects of the methoxy groups.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant properties. In related compounds, the presence of a pyrrolidine structure has been linked to activity against seizures in animal models, particularly in maximal electroshock (MES) tests .
  • Antiproliferative Effects : Some derivatives have shown promise as antiproliferative agents targeting cancer cell lines. The mechanism often involves inhibition of tubulin polymerization at the colchicine binding site .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantEffective in MES tests
AntiproliferativeInhibits cancer cell proliferation
Enzyme InteractionModulates enzyme activity

The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes in the central nervous system (CNS), which could explain its anticonvulsant properties. The presence of methoxy groups may enhance binding affinity and selectivity towards these biological targets.

Case Studies

  • Anticonvulsant Screening : A study evaluated various derivatives for their anticonvulsant activity using MES and pentylenetetrazole (PTZ) models. Compounds structurally related to this compound exhibited significant protective effects against seizures at specific dosages .
  • In Vitro Antiproliferative Assays : Another study focused on evaluating the antiproliferative effects of related compounds on various cancer cell lines. Results indicated that certain analogs effectively inhibited cell growth by disrupting microtubule dynamics through binding at the colchicine site .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Dimethoxy Phenyl Group : Utilizing methoxy-substituted phenols as starting materials.
  • Pyrrolidine Derivative Synthesis : Involves cyclization reactions to form the pyrrolidine ring.
  • Amidation Reaction : The final step combines both structural components to yield the target compound.

Each step requires optimization to achieve high yields and purity levels.

Q & A

Basic Research Questions

What are the recommended synthetic routes and optimization strategies for 2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide?

Methodological Answer:
The compound can be synthesized via carbodiimide-mediated coupling reactions. A validated approach involves reacting 3,4-dimethoxyphenylacetic acid with 4-(2-oxopyrrolidin-1-yl)aniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane, with triethylamine as a base. Key steps include:

  • Maintaining reaction temperature at 273 K to minimize side reactions.
  • Purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH gradient) and recrystallization from ethyl acetate .
  • Monitoring reaction progress using TLC and confirming purity (>95%) via HPLC or NMR.

Optimization Strategies:

  • Use of continuous flow reactors to enhance yield and reduce reaction time.
  • Solvent screening (e.g., DMF vs. CH₂Cl₂) to improve solubility of intermediates.

How is structural characterization performed for this compound, and what key spectroscopic data are critical?

Methodological Answer:
Structural elucidation relies on:

  • ¹H/¹³C NMR : Key signals include the acetamide carbonyl (δ ~168–170 ppm in ¹³C NMR) and methoxy groups (δ ~3.8–3.9 ppm in ¹H NMR). Aromatic protons from the dimethoxyphenyl group appear as doublets (δ ~6.8–7.4 ppm) .
  • X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 44.5–77.5° in analogs), revealing conformational flexibility critical for binding interactions .
  • HRMS : Confirm molecular weight (theoretical MW: 384.4 g/mol) and fragmentation patterns.

What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Enzyme inhibition assays : Target enzymes like kinases or acetylcholinesterase, using fluorogenic substrates (e.g., acetylthiocholine for cholinesterase) and monitoring activity via UV-Vis (λ = 412 nm for thiol products) .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via dose-response curves (0.1–100 μM range).
  • Solubility testing : Employ shake-flask method in PBS (pH 7.4) or DMSO, validated by HPLC .

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

  • Modify substituents : Replace dimethoxy groups with electron-withdrawing groups (e.g., -NO₂) to assess impact on receptor binding. Compare analogs like N-(2-methylphenyl)acetamide derivatives .
  • Bioisosteric replacement : Substitute the pyrrolidinone ring with piperidinone or morpholine to alter metabolic stability.
  • Data analysis : Use IC₅₀ values from enzyme assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Example SAR Table:

DerivativeSubstituent (R)IC₅₀ (μM)LogP
Parent3,4-OCH₃12.32.8
Analog 13-NO₂, 4-OCH₃8.73.1
Analog 2Piperidinone15.62.5

What computational strategies resolve contradictions in reported pharmacological data?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to explain discrepancies in IC₅₀ values across studies. Use AMBER or GROMACS for 100-ns trajectories .
  • Free energy perturbation (FEP) : Quantify binding affinity changes due to minor structural modifications.
  • Meta-analysis : Combine data from multiple studies using tools like RevMan, adjusting for variables like assay conditions (pH, temperature) .

How can reaction path search methods improve synthetic scalability?

Methodological Answer:

  • Quantum chemical calculations : Use Gaussian09 to model transition states and identify rate-limiting steps. Compare pathways for EDC vs. DCC coupling agents .
  • High-throughput experimentation (HTE) : Screen catalysts (e.g., DMAP vs. HOBt) in 96-well plates to optimize coupling efficiency.
  • Process control : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.